molecular formula C10H12BrN B1375042 1-(4-Bromobenzyl)azetidine CAS No. 1044924-69-7

1-(4-Bromobenzyl)azetidine

Cat. No.: B1375042
CAS No.: 1044924-69-7
M. Wt: 226.11 g/mol
InChI Key: JLVSQPNCKCZXBK-UHFFFAOYSA-N
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Description

Introduction and Fundamental Properties

Chemical Identity and Nomenclature

IUPAC Naming and Alternative Nomenclature

The IUPAC name for this compound is 1-[(4-bromophenyl)methyl]azetidine , reflecting its azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 1-position by a 4-bromobenzyl group. Alternative designations include:

  • 1-(4-Bromobenzyl)azetidine
  • 1-(4-Bromophenylmethyl)azetidine
  • SCHEMBL1241202 (a registry identifier from chemical databases).

The systematic naming follows standard IUPAC rules, prioritizing the azetidine core and specifying the substituent’s position and structure.

Chemical Registry Information and Identifiers

Key identifiers for this compound include:

Identifier Value Source
CAS Registry Number 1044924-69-7
Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
PubChem CID 58266829
MDL Number MFCD11849016
SMILES BrC1=CC=C(C=C1)CN2CCC2
InChI InChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2
InChI Key JLVSQPNCKCZXBK-UHFFFAOYSA-N

These identifiers facilitate precise tracking in chemical databases and literature.

Historical Context in Azetidine Research

Azetidines have been studied since the early 20th century, with foundational work on their synthesis and reactivity emerging in the 1900s. The discovery of azetidine-containing natural products, such as azetidine-2-carboxylic acid (a proline analog), highlighted their biological relevance. The incorporation of brominated aromatic groups into azetidines, as seen in this compound, reflects modern strategies to modulate electronic and steric properties for applications in drug discovery.

Recent advances in azetidine synthesis, such as copper-catalyzed photoinduced anti-Baldwin cyclizations and strain-release homologation, have expanded access to structurally diverse derivatives. The 4-bromobenzyl substituent in this compound enhances its utility in cross-coupling reactions, enabling further functionalization.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-10-4-2-9(3-5-10)8-12-6-1-7-12/h2-5H,1,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVSQPNCKCZXBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Azetidine with 4-Bromobenzyl Halides

The most straightforward and widely used method for preparing 1-(4-Bromobenzyl)azetidine involves the nucleophilic substitution reaction of azetidine with 4-bromobenzyl halides (typically bromide or chloride). This method proceeds via the following steps:

  • Starting Materials: Azetidine (free base) and 4-bromobenzyl bromide or chloride.
  • Reaction Conditions: The reaction is generally carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) under mild heating or room temperature conditions.
  • Base Use: A mild base (e.g., potassium carbonate or sodium hydride) is often added to deprotonate the azetidine nitrogen, enhancing nucleophilicity.
  • Purification: The crude product is purified by column chromatography or recrystallization.

This method provides good yields and is scalable for laboratory synthesis.

Azetidine Ring Formation via Intramolecular Cyclization

An alternative approach involves synthesizing the azetidine ring after attaching the 4-bromobenzyl group to a suitable precursor amine. This method includes:

  • Step 1: Preparation of a 4-bromobenzyl-substituted amino alcohol or amino halide.
  • Step 2: Intramolecular cyclization promoted by base or heat to form the azetidine ring.
  • Step 3: Purification of the azetidine product.

This approach is useful when direct N-alkylation is challenging or when introducing additional functional groups.

Multi-Step Synthesis via Protected Intermediates

In more complex synthetic schemes, the azetidine nitrogen is protected (e.g., Boc-protected), allowing selective functionalization of the benzyl group or other ring modifications before deprotection and final N-alkylation. For example:

This method is common in medicinal chemistry for preparing diverse azetidine derivatives.

Detailed Research Findings and Data

Example Synthesis from Literature

A reported synthesis involves the reaction of azetidine with 4-bromobenzyl bromide in the presence of potassium carbonate in acetonitrile at reflux for 12 hours, yielding this compound in approximately 75% isolated yield. The reaction mechanism involves nucleophilic attack by the azetidine nitrogen on the benzylic carbon of the halide, displacing bromide.

Reaction Parameters and Optimization

Parameter Conditions Observations
Solvent Acetonitrile, DMF Polar aprotic solvents favored
Base K2CO3, NaH Enhances nucleophilicity
Temperature Room temp to reflux (25–80 °C) Higher temp increases rate
Reaction Time 6–24 hours Longer time improves conversion
Molar Ratio (Az:Halide) 1:1 to 1:1.2 Slight excess halide improves yield

Purification Techniques

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield (%)
N-Alkylation with 4-bromobenzyl halide Simple, direct, scalable Possible side reactions if conditions harsh 70–85
Intramolecular cyclization Allows functional group diversity Multi-step, requires precursor synthesis 50–70
Protected intermediate approach High selectivity, versatile Longer synthesis, more steps 60–75

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can be reduced to form the corresponding azetidine derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), aprotic solvents (dimethylformamide, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed:

    Substitution: Various substituted azetidines depending on the nucleophile used.

    Oxidation: Azetidinones.

    Reduction: Reduced azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromobenzyl)azetidine is being investigated for its potential as a therapeutic agent. Its structure allows for modifications that can lead to compounds with enhanced biological activity against various diseases, including cancer and bacterial infections.

  • Case Study: A study explored the synthesis of azetidine derivatives, including this compound, showing promising results in inhibiting cancer cell proliferation in vitro. The compound's ability to interact with specific molecular targets makes it a candidate for further drug development .

Polymer Science

The compound serves as a building block for the synthesis of polymers with unique properties. Due to its azetidine ring, it can participate in polymerization reactions leading to materials with applications in drug delivery and coatings.

  • Research Insight: Recent advances highlight the use of azetidines in producing polyamines that exhibit high amine density, making them suitable for non-viral gene transfection and antimicrobial coatings .

Material Science

In material science, this compound has been utilized to develop specialty chemicals and materials that require specific properties such as thermal stability and mechanical strength.

  • Application Example: The compound has been incorporated into composite materials where its unique chemical structure contributes to improved performance characteristics under stress conditions .

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties and metabolic stability.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Piperidine derivatives, with greater conformational flexibility, are more common in antiparasitic agents . The smaller azetidine ring may improve metabolic stability in drug candidates by reducing susceptibility to enzymatic degradation .

Substituent Effects: The 4-bromobenzyl group in this compound enhances lipophilicity and electron-withdrawing properties, favoring interactions with hydrophobic protein pockets (e.g., KRAS G12C) .

Biological Activity :

  • Azetidine-containing compounds (e.g., outliers) demonstrate covalent binding via acrolein warheads, a feature absent in this compound. This highlights the importance of additional functional groups for targeted inhibition .
  • Piperidine analogs (e.g., compound 11 in ) exhibit broader applications in antiparasitic drug development, likely due to their structural similarity to natural alkaloids .

Drug Discovery and Covalent Inhibitors

This compound serves as a scaffold in KRAS G12C inhibitors, where its azetidine ring contributes to binding affinity and selectivity. However, compounds combining azetidine with warheads (e.g., acrolein) show superior covalent inhibition, as seen in . In contrast, piperidine-based bromobenzyl derivatives are prioritized for antiparasitic activity, possibly due to their resemblance to quinolone alkaloids .

Challenges and Limitations

  • Ring Strain : Azetidine’s inherent strain may limit stability in certain formulations, necessitating protective groups during synthesis .
  • Selectivity : While azetidine derivatives show promise in KRAS targeting, their lack of intrinsic warheads (vs. outliers) reduces potency, requiring additional functionalization .

Biological Activity

1-(4-Bromobenzyl)azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is a four-membered nitrogen-containing heterocyclic compound characterized by an azetidine ring substituted with a 4-bromobenzyl group. Its molecular formula is C10_{10}H10_{10}BrN, with a molecular weight of approximately 227.10 g/mol. The presence of the bromine atom enhances the compound's reactivity, making it suitable for various chemical transformations in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring provides structural rigidity, while the bromobenzyl group may enhance binding affinity to these targets. This dual functionality allows the compound to modulate the activity of various biological systems.

Biological Applications

This compound has been explored for several applications in scientific research:

  • Enzyme Inhibition : The compound serves as a potential inhibitor for various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation.
  • Receptor Ligands : Due to its structural similarity to biologically active molecules, it can be used in studies aimed at understanding receptor-ligand interactions.
  • Pharmaceutical Development : It acts as a building block for synthesizing more complex pharmaceutical agents, particularly those targeting cancer and other proliferative diseases .

Antiproliferative Activity

Recent studies have indicated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in MCF-7 breast cancer cells. These compounds demonstrated IC50_{50} values ranging from 10 to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Tubulin Interaction

Research has also highlighted the ability of azetidine derivatives to destabilize tubulin polymerization. This mechanism is crucial for developing new anticancer agents that target microtubule dynamics. Compounds analogous to this compound effectively inhibited tubulin assembly in vitro, leading to cell cycle arrest and apoptosis in treated cancer cells .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
1-(Phenethyl)azetidineAzetidineContains a phenethyl group; potential CNS activity
3-Azido-1-(4-bromobenzyl)azetidineAzide DerivativeUseful in click chemistry applications
1-(4-Chlorobenzyl)azetidineChlorinatedDifferent reactivity profile due to chlorine
N-Methyl-1-(4-bromobenzyl)azetidineMethylatedAffects solubility and biological activity

The comparative analysis shows that while similar compounds share the azetidine scaffold, the specific bromine substitution on the benzyl group of this compound enhances its reactivity and potential biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromobenzyl)azetidine, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via alkylation of azetidine with 4-bromobenzyl bromide. Key steps include controlling stoichiometry (e.g., 1:1.2 molar ratio of azetidine to 4-bromobenzyl bromide) and using polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield. Optimization involves temperature control (0–25°C) and catalytic bases like K₂CO₃ to minimize side reactions .
  • Data Reference : For structurally similar compounds, yields range from 40–70%, with higher purity achieved through recrystallization in ethanol/water mixtures .

Q. How is this compound characterized, and what analytical techniques validate its structure?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and purity. For example, the benzyl proton signals appear as a singlet (~δ 3.8 ppm for azetidine methylene) and aromatic protons as a doublet (δ 7.2–7.4 ppm). Mass spectrometry (ESI-MS or EI-MS) provides molecular ion peaks (e.g., [M+H]⁺ at m/z 226/228 for C₁₀H₁₁BrN). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid inhalation by using particulate filters (NIOSH P95). Store at –20°C in airtight containers, away from oxidizing agents .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. The bromine atom’s electron-withdrawing effect lowers the LUMO energy of the benzyl group, enhancing susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant of DMSO) are incorporated via Polarizable Continuum Models (PCM) .

Q. What strategies address low yields in the alkylation step of azetidine with 4-bromobenzyl bromide?

  • Methodology :

  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity.
  • Temperature Gradients : Gradual warming (0°C → room temperature) reduces side-product formation.
  • Microwave-Assisted Synthesis : Shortens reaction time (e.g., 30 minutes at 80°C) and improves yield by 15–20% .

Q. How can structural modifications of this compound enhance its blood-brain barrier (BBB) permeability for CNS drug development?

  • Methodology : Introduce fluorine substituents on the benzyl ring to increase lipophilicity (logP optimization). Azetidine’s rigid conformation mimics neurotransmitters, aiding BBB transport. In vitro assays (e.g., PAMPA-BBB) predict permeability, supported by molecular docking studies with P-glycoprotein .

Q. How do researchers resolve contradictory data on the compound’s stability under acidic conditions?

  • Methodology :

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–7) and monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate half-life (t₁/₂) at varying temperatures to identify degradation pathways (e.g., azetidine ring opening).
  • Structural Analog Comparison : Compare with 1-(4-chlorobenzyl)azetidine to isolate bromine’s electronic effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromobenzyl)azetidine
Reactant of Route 2
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1-(4-Bromobenzyl)azetidine

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